3-Cyclohexyl-1-methyl-1H-pyrrole-2-carbaldehyde
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Overview
Description
Preparation Methods
The synthesis of 3-Cyclohexyl-1-methyl-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which typically uses 2,5-dimethoxytetrahydrofuran and amines under mild reaction conditions . Industrial production methods may involve the use of catalytic systems and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Cyclohexyl-1-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of pyrrole-2-carboxaldehyde have been studied for their potential therapeutic effects, including anti-diabetic and anti-cancer properties . In industry, it may be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-1-methyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3-Cyclohexyl-1-methyl-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds such as 1-methyl-1H-pyrrole-2-carbaldehyde and 3,4-dimethyl-1H-pyrrole-2-carbaldehyde . These compounds share a similar pyrrole-2-carboxaldehyde skeleton but differ in their substituents, which can affect their chemical properties and biological activities. The uniqueness of this compound lies in its cyclohexyl group, which may confer specific steric and electronic effects .
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-cyclohexyl-1-methylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H17NO/c1-13-8-7-11(12(13)9-14)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3 |
InChI Key |
BPWVKZXYXZGNAH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1C=O)C2CCCCC2 |
Origin of Product |
United States |
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